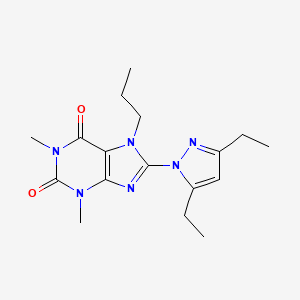

![molecular formula C22H23NO5 B2400528 (Z)-2-(ベンゾ[d][1,3]ジオキソール-5-イルメチレン)-7-((ブチル(メチル)アミノ)メチル)-6-ヒドロキシベンゾフラン-3(2H)-オン CAS No. 859133-25-8](/img/structure/B2400528.png)

(Z)-2-(ベンゾ[d][1,3]ジオキソール-5-イルメチレン)-7-((ブチル(メチル)アミノ)メチル)-6-ヒドロキシベンゾフラン-3(2H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

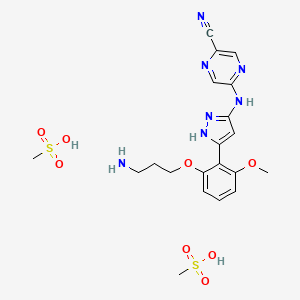

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アポフィンアルカロイド合成

この化合物の構造は、ベンゾ[d][1,3]ジオキソール部分を含んでいます。研究者は、この足場を利用して、アポフィンアルカロイドの全合成を行いました。 特に、(S)-(+)-オビゲリン、(S)-(+)-N-ホルミルオビゲリン、および(6aS,6a’S)-(+)-オビゲリジメリンの初の全合成が、この化合物を重要な中間体として達成されました 。合成戦略には、アポフィン骨格を構築するためのPd触媒によるアリール化、それに続く野依不斉水素化とジアステレオ選択的分割が含まれていました。

コプチシンアルカロイド合成

合成経路をわずかに変更し、アザ-マイケル付加、ビシュラー-ナピアールスキー反応、およびN-アリール化と戦略的に組み合わせることで、研究者はコプチシンのベンゾ[d][1,3]ジオキソール型ベンジルイソキノリンアルカロイドを合成するための方法論を拡張しました。 特に、2つのインパチェンス、テトラヒドロコプチシン、および第4級コプチシンブロミドの効率的な合成が、このアプローチを用いて達成されました .

ジベンゾピロコリン合成

同じ合成戦略は、ジベンゾピロコリンにも適用され、2つのジベンゾピロコリン類似体の効率的な合成につながりました .

溶液プロセス型OLED(有機発光ダイオード)

この化合物とは直接関係ありませんが、溶液プロセス可能な性質は、OLEDにおける非ドープ熱活性化遅延蛍光(TADF)発光体の開発に関連しています。 溶液プロセス型TADF発光体は、その効率と湿式プロセスとの適合性から非常に望ましいです .

光触媒とC–O結合開裂

この化合物については明示的に研究されていませんが、その構造的特徴は、不活性なC–O結合を開裂させることによる、アルケンのラジカル媒介分子間カルボアリール化に関連する可能性があります。 戦略的に設計されたアリールベンゾチアゾリルエーテルジアゾニウム塩がこの文脈で二重機能試薬として使用されてきました .

特性

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNHQOWSHVYEK-JAIQZWGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)

![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2400448.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)